molecular formula C6H11ClO2 B3395335 Carbonochloridic acid, 1,1-dimethylpropyl ester CAS No. 3794-80-7

Carbonochloridic acid, 1,1-dimethylpropyl ester

Cat. No. B3395335
CAS RN: 3794-80-7
M. Wt: 150.6 g/mol
InChI Key: XJAINPOVVPZLBI-UHFFFAOYSA-N
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Description

Carbonochloridic acid, 1,1-dimethylpropyl ester is a chemical compound with the molecular formula C6H11ClO2 . It is used for research and development purposes . The molecule contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .


Synthesis Analysis

The synthesis of esters like this compound typically involves the reaction between carboxylic acids and alcohols . This process is known as esterification. The reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .


Chemical Reactions Analysis

Esters, including this compound, undergo a variety of chemical reactions. One common reaction is hydrolysis, where esters are cleaved back into a carboxylic acid and an alcohol by reaction with water and a base . This reaction is called saponification.

Mechanism of Action

The mechanism of ester reactions involves several steps. First, a base deprotonates the ester to form an enolate. Then, the enolate undergoes a nucleophilic substitution reaction with an alkyl halide, forming a new C-C bond. Finally, the ester undergoes acidic hydrolysis to give a carboxylic acid .

Safety and Hazards

When handling Carbonochloridic acid, 1,1-dimethylpropyl ester, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-methylbutan-2-yl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-4-6(2,3)9-5(7)8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAINPOVVPZLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567580
Record name 2-Methylbutan-2-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3794-80-7
Record name 2-Methylbutan-2-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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